REACTION_SMILES
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[Br:11][N:12]1[C:13](=[O:14])[CH2:15][CH2:16][C:17]1=[O:18].[C:31]([CH2:32][C:33]([OH:34])=[O:35])([CH3:36])([CH3:37])[CH3:38].[Cl:1][c:2]1[c:3]([CH3:10])[cH:4][c:5]([C:6]#[N:7])[cH:8][cH:9]1.[N:19]#[C:20][C:21]([N:22]=[N:23][C:24]([C:25]#[N:26])([CH3:27])[CH3:28])([CH3:29])[CH3:30]>>[Cl:1][c:2]1[c:3]([CH2:10][Br:11])[cH:4][c:5]([C:6]#[N:7])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C#N)ccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
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Type
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product
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Smiles
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N#Cc1ccc(Cl)c(CBr)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |